molecular formula C14H21NO B5783062 N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide

N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide

Cat. No. B5783062
M. Wt: 219.32 g/mol
InChI Key: OTKVNJDFYYBCSS-UHFFFAOYSA-N
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Description

N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. DPA belongs to the class of amides and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed that N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide exerts its biological activities by modulating the activity of various neurotransmitters such as GABA and glutamate. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins.
Biochemical and physiological effects:
N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to modulate the activity of various neurotransmitters such as GABA and glutamate, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It is not very water-soluble and has poor bioavailability. This limits its use in in vivo experiments and requires the use of appropriate delivery systems.

Future Directions

There are several future directions for the study of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. One potential direction is the development of novel delivery systems that can improve the bioavailability of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. Another potential direction is the study of the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide involves the reaction of 4-methylacetophenone with isobutyryl chloride in the presence of anhydrous aluminum chloride. The resulting product is then subjected to a reaction with dimethylamine to yield N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide. The yield of N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities such as analgesic, anti-inflammatory, and antipyretic effects. N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant and neuroprotective properties. These properties make N-(1,1-dimethylpropyl)-2-(4-methylphenyl)acetamide a potential candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-14(3,4)15-13(16)10-12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKVNJDFYYBCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbutan-2-yl)-2-(4-methylphenyl)acetamide

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